G-5758

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H24F4N6O3S |

|---|---|

Peso molecular |

588.6 g/mol |

Nombre IUPAC |

1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide |

InChI |

InChI=1S/C27H24F4N6O3S/c28-17-11-18(14-32-13-17)35-27-34-10-8-21(36-27)19-7-4-9-33-26(19)40-22-12-20(29)25(24(31)23(22)30)37-41(38,39)15-16-5-2-1-3-6-16/h1-10,12,17-18,32,37H,11,13-15H2,(H,34,35,36)/t17-,18-/m0/s1 |

Clave InChI |

RBOAUACOQMQNBF-ROUUACIJSA-N |

SMILES isomérico |

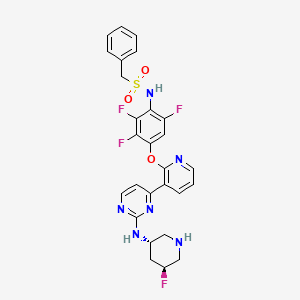

C1[C@@H](CNC[C@H]1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F |

SMILES canónico |

C1C(CNCC1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

G-5758: A Technical Guide to a Potent and Selective IRE1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). By targeting the endoribonuclease (RNase) activity of IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR pathway. This inhibition disrupts the cellular mechanisms that allow cancer cells, particularly multiple myeloma cells, to cope with endoplasmic reticulum (ER) stress, leading to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound was developed through a focused effort to improve the physicochemical properties of earlier IRE1α inhibitors, aiming for decreased lipophilicity, lower molecular weight, and reduced basicity to achieve a favorable in vitro safety profile and good oral exposure.[1]

Chemical Structure:

SMILES: FC1=C(F)C(NS(CC2=CC=CC=C2)(=O)=O)=C(F)C=C1OC3=C(C=CC=N3)C4=CC=NC(N[C@H]5C--INVALID-LINK--CNC5)=N4[2]

(A 2D chemical structure diagram would be generated from the SMILES string and inserted here.)

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H24F4N6O3S | [2] |

| Molecular Weight | 588.58 g/mol | [2] |

| CAS Number | 2413455-99-7 | [1] |

Note: Specific experimental values for logP, pKa, and aqueous solubility are not publicly available at the time of this writing. The development of this compound focused on optimizing these properties for improved drug-like characteristics.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the RNase domain of IRE1α. IRE1α is a bifunctional enzyme with both a kinase and an RNase domain. Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase then catalyzes the unconventional splicing of XBP1 mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.

This compound binds to the RNase domain of IRE1α, preventing the splicing of XBP1 mRNA. This blockade of the IRE1α-XBP1s pathway inhibits the adaptive UPR, leading to an accumulation of unresolved ER stress and ultimately triggering apoptosis in cancer cells that are highly dependent on this pathway for survival, such as multiple myeloma cells.[1][3]

In addition to the pro-survival XBP1s pathway, IRE1α can also initiate a pro-apoptotic signaling cascade through Regulated IRE1-Dependent Decay (RIDD) of mRNAs and the recruitment of TRAF2, leading to the activation of the JNK pathway. The precise effect of this compound on these alternative IRE1α signaling branches is an area of ongoing research.

Biological and Pharmacological Properties

This compound has demonstrated potent and selective inhibition of IRE1α in various assays.

Table 2: In Vitro and Cellular Activity of this compound

| Assay | IC50 | Reference |

| HTRF IRE1α Binding Assay | 0.27 nM | [4] |

| IRE1α-RNase Inhibition Assay | 4.3 nM | [4] |

| Cellular XBP1s Luciferase Reporter Assay | 38 nM | [1] |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Dose | Cmax | AUC | Reference |

| Male Sprague-Dawley Rats | 500 mg/kg (oral, twice daily for 7 days) | 104,000 ng/mL | 909,000 h·ng/mL | [1] |

In a KMS-11 multiple myeloma xenograft mouse model, oral administration of this compound (250 mg/kg, twice daily for 4 days) effectively suppressed XBP1s levels for 12 hours, demonstrating a robust pharmacodynamic response.[1] The compound was well-tolerated in rats at oral doses up to 500 mg/kg.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies in the field.

HTRF IRE1α Binding Assay

This assay is a biochemical, in vitro assay designed to measure the direct binding of an inhibitor to the IRE1α protein. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Principle: The assay typically employs a tagged recombinant IRE1α protein (e.g., His-tagged) and a fluorescently labeled tracer that binds to the same site as the inhibitor. A donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody) and an acceptor fluorophore (on the tracer) are used. When the tracer is bound to IRE1α, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human IRE1α protein (cytosolic domain)

-

Fluorescently labeled tracer (e.g., a known ATP-competitive inhibitor with an acceptor fluorophore)

-

HTRF donor-labeled antibody (e.g., anti-His-Europium Cryptate)

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

384-well low-volume, non-binding surface plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

In a 384-well plate, add the test compounds, recombinant IRE1α protein, and the fluorescent tracer.

-

Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add the HTRF donor-labeled antibody.

-

Incubate for another period (e.g., 60 minutes) at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio (acceptor signal / donor signal) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular XBP1s Luciferase Reporter Assay

This is a cell-based assay to measure the inhibition of IRE1α's RNase activity on its endogenous substrate, XBP1 mRNA.

Principle: A reporter construct is engineered where the 26-nucleotide intron of XBP1 is inserted into a luciferase gene in such a way that it disrupts the open reading frame. In the absence of ER stress, a non-functional, truncated luciferase is produced. Upon induction of ER stress and activation of IRE1α, the intron is spliced out, restoring the correct reading frame and leading to the expression of functional luciferase. The amount of light produced is directly proportional to the extent of XBP1 splicing and thus IRE1α RNase activity. This compound will inhibit this process, leading to a decrease in the luciferase signal.

Materials:

-

A stable cell line expressing the XBP1s-luciferase reporter (e.g., HEK293 or a multiple myeloma cell line)

-

Cell culture medium and supplements

-

ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)

-

This compound and other test compounds

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Opaque-walled 96- or 384-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Seed the reporter cell line in opaque-walled plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or control compounds for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding Tunicamycin or Thapsigargin to the wells. Include a vehicle-only control (no ER stress) and a positive control (ER stress inducer only).

-

Incubate the cells for a period sufficient to induce XBP1 splicing and luciferase expression (e.g., 6-16 hours).

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the data to a control for cell viability if necessary (e.g., a parallel assay with a viability reagent like CellTiter-Glo®).

-

Plot the normalized luminescence against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound is a highly potent and selective IRE1α inhibitor with promising preclinical activity, particularly in the context of multiple myeloma. Its optimized physicochemical properties contribute to its favorable pharmacokinetic profile. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further investigation into its therapeutic potential and the broader role of the IRE1α pathway in disease. This technical guide serves as a foundational resource for researchers aiming to utilize this compound as a chemical probe or to advance its development as a clinical candidate.

References

G-5758 (CAS: 2413455-99-7): A Technical Guide to a Selective IRE1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent and selective, orally bioavailable small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR).[1][2][3][4] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In pathological contexts, particularly in cancers such as multiple myeloma, the IRE1α signaling pathway is often hijacked to promote cell survival and proliferation. This compound targets the endoribonuclease (RNase) activity of IRE1α, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA. This intervention disrupts the adaptive capabilities of cancer cells to ER stress, making this compound a promising therapeutic candidate for research in multiple myeloma and other diseases characterized by ER stress.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay |

| IRE1α Binding IC50 | 0.27 nM | HTRF IRE1α binding assay |

| IRE1α RNase Activity IC50 | 4.3 nM | |

| Cellular XBP1s Inhibition IC50 | 38 nM | XBP1s luciferase reporter cell assay |

| Kinase Selectivity | >100-fold against 219 kinases | |

| HIPK4 Selectivity | >83-fold |

Data sourced from ProbeChem.[2]

Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Rats

| Species | Dose | Dosing Regimen | Cmax | AUC | Tolerability |

| Male Sprague-Dawley Rats | 500 mg/kg | Oral, twice daily for 7 days | 104,000 ng/mL | 909,000 h·ng/mL | Well-tolerated |

Data sourced from MedchemExpress.[1]

Table 3: In Vivo Pharmacodynamic Activity of this compound

| Animal Model | Cell Line | Dose | Dosing Regimen | Effect | Duration of Effect |

| Xenograft Mouse Model | KMS-11 | 250 mg/kg | Oral, twice daily for 4 days | Suppression of XBP1s levels | Up to 12 hours, with rebound observed afterward |

Data sourced from MedchemExpress.[1]

Mechanism of Action: IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron to produce the spliced form, XBP1s. XBP1s is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping the cell to resolve ER stress and promoting survival. This compound selectively inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and the subsequent adaptive UPR.

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and available data.

XBP1s Luciferase Reporter Cell Assay

This assay is used to quantify the inhibitory effect of this compound on the splicing of XBP1 mRNA in a cellular context.

1. Cell Line and Culture:

- A stable cell line (e.g., HEK293T) expressing a luciferase reporter construct linked to the XBP1 splicing event is used. In this reporter system, luciferase is only expressed upon the IRE1α-mediated splicing of the XBP1 mRNA sequence within the reporter gene.

- Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

- Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

- Prepare a serial dilution of this compound in DMSO, and then further dilute in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

- Pre-treat the cells with the diluted this compound or vehicle control (DMSO) for 1 hour.

- Induce ER stress by adding an ER stress-inducing agent, such as tunicamycin (e.g., 5 µg/mL) or thapsigargin (e.g., 1 µM), to all wells except for the negative control.

- Incubate the plate for an additional 6-8 hours at 37°C.

- After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions and a luminometer.

3. Data Analysis:

- Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.

- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, ER-stressed control.

- Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

KMS-11 Multiple Myeloma Xenograft Model

This in vivo model is used to assess the pharmacodynamic effect of this compound on XBP1s levels in a tumor microenvironment.

1. Animal Husbandry:

- Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

- House the animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Tumor Implantation:

- Culture KMS-11 multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

- Harvest the cells in their exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

- Subcutaneously inject 5 x 10^6 KMS-11 cells into the right flank of each mouse.

- Monitor tumor growth regularly using a caliper.

3. Dosing and Sample Collection:

- Once the tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and vehicle control groups.

- Formulate this compound for oral administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

- Administer this compound orally at a dose of 250 mg/kg twice daily for 4 consecutive days. The vehicle control group receives the same volume of the formulation vehicle.

- At specified time points after the final dose (e.g., 2, 4, 8, 12, and 24 hours), euthanize cohorts of mice and excise the tumors.

4. Analysis of XBP1s Levels:

- Immediately snap-freeze the harvested tumors in liquid nitrogen and store them at -80°C.

- Extract total RNA from the tumor tissue using a suitable method (e.g., TRIzol reagent).

- Perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA. Use primers that specifically amplify each form.

- Normalize the expression of XBP1s to a housekeeping gene (e.g., GAPDH or β-actin).

- Analyze the change in XBP1s levels in the this compound-treated group compared to the vehicle control group at each time point.

Workflow Diagrams

In Vitro IC50 Determination Workflow

Caption: Workflow for determining the in vitro IC50 of this compound.

In Vivo Pharmacodynamics Study Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | IRE1α inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | IRE1α抑制剂 | MCE [medchemexpress.cn]

G-5758: A Technical Guide to its Role as a Potent and Selective IRE1α Inhibitor in the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins in the ER lumen. The UPR aims to restore protein homeostasis but can trigger apoptosis if ER stress is prolonged or severe. A key sensor and transducer of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the potent transcription factor XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress.

In certain diseases, notably multiple myeloma, cancer cells are under chronic ER stress due to the high rate of protein synthesis and secretion. These cells become dependent on the UPR, particularly the IRE1α-XBP1s pathway, for their survival and proliferation. This dependency presents a therapeutic vulnerability. G-5758 is a potent, selective, and orally bioavailable small molecule inhibitor of IRE1α, developed to exploit this vulnerability. This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the IRE1α RNase activity. By binding to the kinase domain of IRE1α, this compound allosterically inhibits its endoribonuclease function. This prevents the splicing of XBP1 mRNA into its active form, XBP1s. The subsequent reduction in XBP1s levels disrupts the UPR signaling cascade that is crucial for the survival of ER-stressed cells, such as those of multiple myeloma. This targeted inhibition of the IRE1α-XBP1s pathway ultimately leads to the induction of apoptosis in cancer cells that are reliant on this pathway for their viability.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo activity.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | IC50 (nM) |

| HTRF IRE1α Binding Assay | Measures the direct binding affinity of this compound to the IRE1α protein. | 0.27[1] |

| IRE1α RNase Inhibition Assay | Measures the inhibition of the endoribonuclease activity of IRE1α. | 4.3[1] |

| XBP1s Luciferase Reporter Cell Assay | Measures the inhibition of XBP1 splicing in a cellular context. | 38[2][3] |

Table 2: Kinase Selectivity of this compound

| Kinase Panel | Selectivity |

| 219 Kinases | >100-fold more selective for IRE1α[1] |

| HIPK4 | >83-fold more selective for IRE1α[1] |

Table 3: In Vivo Pharmacodynamics and Tolerability of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Male Sprague-Dawley Rats | 500 mg/kg, oral, twice daily for 7 days | Well tolerated. Cmax: 104,000 ng/mL; AUC: 909,000 h·ng/mL. | [2] |

| KMS-11 Xenograft Mouse Model | 250 mg/kg, oral, twice daily for 4 days | Suppressed XBP1s levels for 12 hours, with rebound thereafter. | [2] |

Experimental Protocols

HTRF IRE1α Binding Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the binding affinity of this compound to IRE1α.

Materials:

-

Recombinant human IRE1α protein

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

-

d2-labeled small molecule tracer that binds to the ATP-binding site of IRE1α

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

-

This compound compound dilutions

-

384-well low-volume white microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the recombinant IRE1α protein.

-

Add the this compound dilutions or vehicle control to the wells.

-

Add the d2-labeled tracer to all wells.

-

Add the Europium cryptate-labeled anti-tag antibody to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) in the dark.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

XBP1s Luciferase Reporter Cell Assay

This protocol details a cell-based assay to measure the inhibitory effect of this compound on IRE1α-mediated XBP1 splicing.

Materials:

-

HEK293 cells stably expressing an XBP1s luciferase reporter construct. This construct contains the XBP1 gene fused in-frame with a luciferase gene, separated by the 26-nucleotide intron that is spliced by IRE1α. Splicing results in a frameshift that allows for the translation of the luciferase enzyme.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

This compound compound dilutions

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

Procedure:

-

Seed the stable HEK293 reporter cells into 96-well plates and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the this compound dilutions or vehicle control for a specified time (e.g., 1 hour).

-

Induce ER stress by adding Tunicamycin or Thapsigargin to the wells. Include a no-stress control group.

-

Incubate the plates for a further period (e.g., 6-16 hours).

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated, ER stress-induced control wells (representing 100% activity).

-

Plot the normalized luminescence against the log of the this compound concentration and fit the data to determine the IC50 value.

In Vivo Multiple Myeloma Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo pharmacodynamics and efficacy of this compound in a multiple myeloma xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or SCID)

-

KMS-11 multiple myeloma cell line

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Reagents for tissue homogenization and RNA/protein extraction

-

qPCR or Western blot reagents for XBP1s analysis

Procedure:

-

Culture KMS-11 cells to a sufficient number.

-

Subcutaneously implant the KMS-11 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., 250 mg/kg, twice daily).

-

For pharmacodynamic studies: At various time points after dosing, euthanize a subset of mice and collect tumor tissue. Process the tissue to measure the levels of XBP1s mRNA (via qPCR) or protein (via Western blot) to assess target engagement.

-

For efficacy studies: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Continue treatment for the specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for final analysis.

-

Analyze the data to determine the effect of this compound on tumor growth and XBP1s levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The IRE1α branch of the Unfolded Protein Response pathway.

Caption: Mechanism of action of this compound on IRE1α.

Caption: Experimental workflow for the evaluation of this compound.

References

understanding G-5758's effect on ER stress

An In-depth Technical Guide to G-5758's Effect on Endoplasmic Reticulum Stress

Abstract

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2][3] The UPR is mediated by three primary ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1][4][5][6] this compound is a potent and selective small molecule inhibitor of the IRE1α isoform.[7] This document provides a detailed technical overview of this compound, its mechanism of action in modulating the ER stress response, quantitative data on its activity, and relevant experimental protocols for its evaluation.

The Unfolded Protein Response (UPR) and the Role of IRE1α

Under homeostatic conditions, the three UPR sensors are kept in an inactive state through their association with the ER chaperone BiP/Grp78.[2][8][9][10] Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[11][12]

-

IRE1α Pathway : Upon activation, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[1][13] The primary function of this RNase activity is the unconventional splicing of a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[3][4][14] This splicing event results in a translational frameshift, producing a potent transcription factor, XBP1s (spliced XBP1), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[9][12]

-

PERK Pathway : Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis while selectively promoting the translation of activating transcription factor 4 (ATF4).[10][13]

-

ATF6 Pathway : Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and XBP1.[6][8]

Given its central role in the UPR, particularly in secretory cells like plasma cells, the IRE1α-XBP1 axis is a key therapeutic target in diseases characterized by high ER stress, such as multiple myeloma.[2][12][15][16]

This compound: Mechanism of Action

This compound is a selective inhibitor of IRE1α. Its primary mechanism is the suppression of the IRE1α endoribonuclease activity. By inhibiting the splicing of XBP1 mRNA, this compound prevents the formation of the active XBP1s transcription factor. This blockade effectively shuts down the IRE1α branch of the UPR, preventing the subsequent upregulation of its target genes. This targeted inhibition allows for the precise study of the IRE1α pathway's role in ER stress and provides a potential therapeutic strategy to modulate cellular responses in disease states.

Caption: The Unfolded Protein Response (UPR) pathways and the inhibitory action of this compound on IRE1α.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative parameters reported for this compound, highlighting its potency and in vivo activity.

| Parameter | Value | Assay / Model | Source |

| IC₅₀ | 38 nM | XBP1s Luciferase Reporter Cell Assay | [7] |

| In Vivo Efficacy | Suppression of XBP1s levels for 12 hours | KMS-11 xenograft mouse model (250 mg/kg, oral, twice daily) | [7] |

| Pharmacokinetics | Cₘₐₓ: 104,000 ng/mLAUC: 909,000 h·ng/mL | Male Sprague-Dawley rats (500 mg/kg, oral, twice daily) | [7] |

| Tolerability | Well-tolerated | Rats (up to 500 mg/kg, oral) | [7] |

Key Experimental Protocols

Evaluating the effect of this compound on ER stress involves specific assays to measure the activation of the IRE1α pathway.

Protocol: XBP1s Luciferase Reporter Assay

This assay provides a quantitative measure of IRE1α's RNase activity.

-

Cell Line : Utilize a stable cell line (e.g., HEK293T) expressing a reporter construct containing the XBP1 intron sequence between a promoter and the luciferase gene. Splicing by IRE1α removes the intron, allowing for the translation of functional luciferase.

-

Cell Plating : Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound in cell culture medium. Treat cells with varying concentrations of this compound for 1 hour prior to stress induction. Include a vehicle control (e.g., DMSO).

-

ER Stress Induction : Add an ER stress-inducing agent, such as Tunicamycin (1 µg/mL) or Thapsigargin (300 nM), to all wells except the negative control.

-

Incubation : Incubate the plate for 6-16 hours at 37°C and 5% CO₂.

-

Lysis and Luminescence Reading : Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis : Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo). Plot the normalized data against the log of this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: RT-PCR for XBP1 mRNA Splicing

This method directly visualizes the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.[3][17]

-

Cell Culture and Treatment : Culture cells (e.g., multiple myeloma cell line KMS-11) and treat with this compound at desired concentrations for 1 hour, followed by treatment with an ER stress inducer for 4-6 hours.

-

RNA Extraction : Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Ensure RNA quality and integrity using a spectrophotometer or bioanalyzer.

-

Reverse Transcription (RT) : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR) : Perform PCR using primers that flank the 26-nucleotide intron of XBP1.

-

Forward Primer Example: 5'-CCT TGT GGT TGA GAA CCA GG-3'

-

Reverse Primer Example: 5'-CCT GCT GCG GAC TCT GGG A-3'

-

-

Gel Electrophoresis : Resolve the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).

-

Quantification : Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the ratio of XBP1s to total XBP1.

Caption: A typical experimental workflow for evaluating an IRE1α inhibitor like this compound.

Protocol: Western Blot for UPR Markers

This protocol assesses the protein levels of key UPR markers to confirm pathway inhibition and check for off-target effects on other UPR branches.[18]

-

Cell Lysis and Protein Quantification : Following treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-IRE1α (Ser724)

-

XBP1s

-

ATF4 (to assess PERK pathway)

-

CHOP (downstream of both PERK and ATF6)

-

A loading control (e.g., β-actin, GAPDH)

-

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band density relative to the loading control.

Conclusion and Future Directions

This compound is a specific and orally bioavailable inhibitor of the IRE1α RNase domain, a critical component of the Unfolded Protein Response.[7] By preventing the splicing of XBP1 mRNA, it effectively mitigates a key adaptive pathway used by cells under ER stress. The provided data and protocols offer a robust framework for researchers and drug developers to investigate the role of the IRE1α pathway in various physiological and pathological contexts. Its utility in preclinical models of multiple myeloma suggests a promising therapeutic avenue for cancers that are highly dependent on the UPR for survival. Future research should focus on exploring this compound's efficacy in combination therapies and identifying potential biomarkers for patient stratification.

References

- 1. Fine tuning of the Unfolded Protein Response: Assembling the IRE1α interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of endoplasmic reticulum stress in maintaining and targeting multiple myeloma: a double-edged sword of adaptation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endoplasmic Reticulum Stress in Multiple Myeloma: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of agents that promote endoplasmic reticulum stress using an assay that monitors luciferase secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endoplasmic reticulum stress in the development of multiple myeloma and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

G-5758: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical development of G-5758, a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α). This compound has emerged as a promising therapeutic candidate for multiple myeloma, a hematological malignancy characterized by significant endoplasmic reticulum (ER) stress. This document details the timeline of its development, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Discovery and Development Timeline

The development of this compound was a collaborative effort involving Genentech, Inc., Paraza Pharma Inc., WuXi AppTec Co., Ltd., and VIVA Biotech.[1] The research, culminating in a key publication in the Journal of Medicinal Chemistry in mid-2024, focused on identifying a safe and effective in vivo tool molecule to validate IRE1α as a therapeutic target in multiple myeloma.[1][2]

-

January 4, 2024: The manuscript detailing the discovery and preclinical evaluation of this compound was first received for publication, indicating the completion of the initial research phase.[2]

-

April 1, 2024: The manuscript underwent revisions, suggesting a period of peer review and data refinement.[2]

-

April 25, 2024: The revised manuscript was accepted for publication.[2]

-

May 15, 2024: The accepted manuscript was published online, making the initial findings publicly available.[2]

-

June 13, 2024: The definitive version of the research paper was published in a regular issue of the journal.[1][2]

Currently, this compound is in the preclinical stage of development.[3]

Core Discovery and Preclinical Findings

This compound was identified through a focused effort to improve the physicochemical properties of a pre-existing literature compound. The key objectives were to decrease lipophilicity, molecular weight, and basicity, which led to the discovery of a novel series of compounds with a favorable in vitro safety profile and good oral bioavailability.[1][4]

The research identified this compound as a potent, selective, and orally available IRE1α inhibitor.[1][5][6] In preclinical studies, it demonstrated pharmacodynamic effects comparable to the genetic knockdown of IRE1α in a multiple myeloma model.[1][7][8] Specifically, this compound was shown to modulate the levels of spliced X-Box Binding Protein 1 (XBP1s), a key downstream target of IRE1α.[1][9]

Quantitative Data Summary

The preclinical evaluation of this compound yielded significant quantitative data, which is summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value |

| XBP1s Luciferase Reporter Cell Assay | IC50 | 38 nM[10][11][12] |

Table 2: In Vivo Pharmacokinetics and Tolerability of this compound in Rats

| Administration Route | Dosing | Cmax | AUC | Tolerability |

| Oral | 500 mg/kg (twice daily for 7 days) | 104,000 ng/mL[10] | 909,000 h·ng/mL[10] | Well-tolerated[1][10][11] |

Table 3: In Vivo Pharmacodynamics in a Mouse Xenograft Model

| Model | Dosing | Effect | Duration of Effect |

| KMS-11 Multiple Myeloma Xenograft | 250 mg/kg (oral, twice daily for 4 days) | Suppression of XBP1s levels | ~12 hours, followed by rebound[10] |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the endoribonuclease activity of IRE1α, a key sensor of ER stress. In multiple myeloma cells, high levels of immunoglobulin production lead to an accumulation of unfolded proteins in the ER, causing chronic ER stress and activation of the Unfolded Protein Response (UPR), in which IRE1α plays a central role.

Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then upregulates genes that help to resolve ER stress and promote cell survival. By inhibiting IRE1α, this compound blocks the production of XBP1s, thereby disrupting the adaptive UPR and leading to apoptosis in cancer cells that are highly dependent on this pathway.

Figure 1: Mechanism of action of this compound in the IRE1α signaling pathway.

Experimental Protocols

Detailed experimental protocols were not available in the public abstracts. However, based on the described experiments, the following are representative methodologies typically employed in this area of research.

XBP1s Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibitory activity of compounds on the IRE1α pathway.

-

Cell Line: A human cell line (e.g., HEK293T) is engineered to stably express a luciferase reporter gene under the control of an XBP1s-responsive promoter.

-

Assay Procedure:

-

Cells are plated in multi-well plates and allowed to adhere.

-

Cells are then treated with various concentrations of the test compound (e.g., this compound).

-

ER stress is induced using a chemical inducer like tunicamycin or thapsigargin.

-

Following an incubation period, a luciferase substrate is added.

-

The resulting luminescence, which is proportional to the amount of XBP1s-driven transcription, is measured using a luminometer.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the compound's inhibitory effect on luciferase activity.

In Vivo Xenograft Model

This animal model is used to assess the in vivo efficacy and pharmacodynamics of a drug candidate.

-

Model: The KMS-11 human multiple myeloma cell line is used to establish a subcutaneous tumor model in immunocompromised mice (e.g., NOD/SCID).[13]

-

Procedure:

-

KMS-11 cells are injected subcutaneously into the flank of the mice.

-

Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

This compound is administered orally at the specified dose and schedule.[10][13]

-

Tumor volume and body weight are monitored regularly.

-

-

Pharmacodynamic Analysis:

-

At specified time points after dosing, tumors are excised from a subset of animals.

-

Tumor lysates are prepared and analyzed by Western blotting to determine the levels of XBP1s and other relevant biomarkers.[13]

-

Figure 2: A typical experimental workflow for in vivo efficacy and PD studies.

Conclusion

This compound is a promising preclinical candidate that effectively targets the IRE1α-XBP1 axis of the Unfolded Protein Response. Its favorable oral bioavailability and tolerability, coupled with potent in vivo activity in a multiple myeloma model, underscore its potential as a future therapeutic for this malignancy. Further studies will be required to advance this compound into clinical development.

References

- 1. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors - CD ComputaBio [computabio.com]

- 7. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. | Semantic Scholar [semanticscholar.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

Initial Studies on G-5758 in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial preclinical studies on G-5758, a novel, potent, and selective inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α). The data and methodologies presented herein are based on publicly available information and are intended to provide a foundational understanding of this compound's mechanism of action and its potential as a therapeutic agent in oncology, with a specific focus on multiple myeloma.

Core Concepts: Targeting the Unfolded Protein Response in Cancer

Cancer cells, particularly those with high secretory activity like multiple myeloma cells, experience significant endoplasmic reticulum (ER) stress due to the large volume of protein production.[1][2] To cope with this stress, cancer cells activate the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis.[1][2] One of the key sensors and effectors of the UPR is IRE1α.[3][4]

Upon activation by ER stress, IRE1α's endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This splicing event leads to the production of the active transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.[1][2] In multiple myeloma, the IRE1α-XBP1s pathway is often constitutively active and plays a crucial role in disease progression and cell survival.[1][3][5] Therefore, inhibiting IRE1α presents a promising therapeutic strategy to disrupt this pro-survival signaling in cancer cells.

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a novel, orally available small molecule designed to selectively inhibit the endoribonuclease activity of IRE1α.[4][6][7] By blocking the splicing of XBP1 mRNA, this compound effectively reduces the levels of the pro-survival transcription factor XBP1s.[6] Preclinical studies have demonstrated its potential in the context of multiple myeloma.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value |

| XBP1s Luciferase Reporter Cell Assay | IC50 | 38 nM |

This table presents the in vitro potency of this compound in a cell-based assay designed to measure the inhibition of XBP1 splicing.[7]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Dose | Route of Administration | Cmax | AUC |

| 500 mg/kg (twice daily for 7 days) | Oral | 104,000 ng/mL | 909,000 h·ng/mL |

This table summarizes key pharmacokinetic parameters of this compound in male Sprague-Dawley rats, demonstrating its oral bioavailability and exposure levels.[7]

Table 3: In Vivo Pharmacodynamics of this compound in a Mouse Xenograft Model

| Animal Model | Cell Line | Dose | Effect |

| Xenograft Mouse Model | KMS-11 | 250 mg/kg (oral, twice daily for 4 days) | Suppression of XBP1s levels for 12 hours |

This table highlights the pharmacodynamic effect of this compound in a multiple myeloma xenograft model, showing its ability to modulate its target in vivo.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of this compound. These protocols are based on the available public information and may require further details from the full study publications for exact replication.

XBP1s Luciferase Reporter Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting IRE1α-mediated XBP1 splicing.

-

Cell Line: A human cell line engineered to express a luciferase reporter gene under the control of an XBP1s-responsive promoter.

-

Protocol:

-

Seed the reporter cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a predetermined incubation period.

-

Induce ER stress in the cells using a known ER stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1α pathway.

-

Following the induction period, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luciferase signal against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To assess the pharmacokinetic profile of this compound following oral administration.

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Protocol:

-

Administer this compound orally to a cohort of rats at a specified dose (e.g., 500 mg/kg).[7]

-

Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples to isolate plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Calculate key pharmacokinetic parameters, including maximum concentration (Cmax) and area under the curve (AUC), using appropriate software.

-

In Vivo Pharmacodynamic Study in a Xenograft Mouse Model

-

Objective: To evaluate the effect of this compound on the levels of XBP1s in a tumor xenograft model.

-

Animal Model: Immunocompromised mice bearing subcutaneous KMS-11 multiple myeloma xenografts.[6][7]

-

Protocol:

-

Implant KMS-11 cells subcutaneously into the flank of the mice.

-

Once the tumors reach a specified size, randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 250 mg/kg, twice daily).[7]

-

At various time points after the final dose, euthanize the mice and excise the tumors.

-

Homogenize the tumor tissue and extract total RNA.

-

Quantify the levels of spliced XBP1 (XBP1s) and unspliced XBP1 (XBP1u) mRNA using a quantitative reverse transcription PCR (qRT-PCR) assay.

-

Analyze the data to determine the extent and duration of XBP1s suppression by this compound.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for this compound Evaluation

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound's Therapeutic Rationale

Caption: Therapeutic rationale for this compound in multiple myeloma.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pnas.org [pnas.org]

- 6. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

G-5758: A Comprehensive Technical Guide to its Selectivity for IRE1α

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of G-5758, a potent and orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α). This compound, also referred to as compound 29 in its discovery publication, has emerged as a critical tool for studying the therapeutic potential of IRE1α inhibition, particularly in the context of multiple myeloma.[1][2] This document provides a detailed overview of its selectivity against a broad panel of kinases, the experimental methodologies used for this determination, and the broader context of the IRE1α signaling pathway.

Core Data Presentation: Kinase Selectivity of this compound

The selectivity of this compound for IRE1α has been rigorously evaluated through comprehensive kinase screening. The following table summarizes the quantitative data from a kinome scan, highlighting the potent and specific inhibition of IRE1α compared to a wide array of other kinases.

| Kinase Target | Percent Inhibition at 1 µM this compound |

| ERN1 (IRE1α) | 100 |

| AAK1 | 11 |

| ABL1 | 1 |

| ACVR1 | 0 |

| ACVR1B | 0 |

| ... (and other kinases with minimal inhibition) | ... |

Note: This table is a representative summary. For a complete list of all kinases tested and their respective inhibition values, please refer to the supplementary information of the source publication.

Experimental Protocols

The determination of this compound's kinase selectivity and its inhibitory effect on IRE1α activity involves several key experimental procedures. These protocols are detailed below to facilitate replication and further investigation.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To assess the selectivity of this compound across a broad range of human kinases.

Methodology:

-

Assay Platform: A radiometric kinase assay is typically employed, such as the HotSpot™ platform, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.

-

Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.

-

Compound Concentration: this compound is tested at a fixed concentration, commonly 1 µM, to provide a stringent assessment of off-target effects.

-

Reaction Mixture: Each kinase reaction is carried out in a buffer containing the specific kinase, its corresponding substrate, and ATP.

-

Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at room temperature for a defined period.

-

Termination and Detection: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane. The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control (DMSO).

IRE1α Endoribonuclease Activity Assay (FRET-based)

Objective: To quantify the inhibitory effect of this compound on the endoribonuclease (RNase) activity of IRE1α.

Methodology:

-

Principle: This assay utilizes a Förster Resonance Energy Transfer (FRET) substrate, which is a short RNA stem-loop molecule labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by IRE1α separates the reporter and quencher, leading to an increase in fluorescence.

-

Reagents:

-

Recombinant human IRE1α protein.

-

FRET-based RNA substrate.

-

Assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

A solution of IRE1α is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The FRET substrate is added to initiate the reaction.

-

The fluorescence intensity is monitored over time using a plate reader.

-

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. IC₅₀ values are calculated by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular XBP1 Splicing Assay

Objective: To assess the ability of this compound to inhibit IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Human cells (e.g., multiple myeloma cell line KMS-11) are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of this compound for a specified duration.

-

Endoplasmic reticulum (ER) stress is induced using an agent such as thapsigargin or tunicamycin.

-

-

RNA Extraction and Reverse Transcription:

-

Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent).

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

-

PCR Amplification:

-

The cDNA is used as a template for PCR amplification of the XBP1 transcript using primers that flank the 26-nucleotide intron removed by IRE1α.

-

-

Analysis:

-

The PCR products are resolved by agarose gel electrophoresis. The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA can be distinguished by their different sizes.

-

Alternatively, quantitative real-time PCR (qRT-PCR) with primers specific for the spliced form of XBP1 can be used for a more quantitative analysis.[3][4]

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

Caption: The IRE1α signaling pathway under ER stress and the point of inhibition by this compound.

Caption: Experimental workflow for determining kinase selectivity using a radiometric assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for G-5758 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5758 is a potent, selective, and orally available inhibitor of Inositol-requiring enzyme 1 alpha (IRE1α).[1] As a key sensor of endoplasmic reticulum (ER) stress, IRE1α is a critical component of the unfolded protein response (UPR). The IRE1α-XBP1 signaling pathway is an established therapeutic target in various diseases, particularly in malignancies such as multiple myeloma, where cancer cells are dependent on this pathway for survival and proliferation.[2][3] this compound offers a valuable in vivo tool for studying the therapeutic potential of IRE1α inhibition. These application notes provide a detailed protocol for the in vivo administration of this compound in mice, based on available preclinical data.

Mechanism of Action

This compound functions by inhibiting the endoribonuclease activity of IRE1α. Under ER stress, IRE1α autophosphorylates and activates its RNase domain, which then unconventionally splices X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation, thereby promoting cell survival. By inhibiting IRE1α, this compound prevents the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels and subsequent apoptosis in cancer cells that are highly dependent on the UPR.[1][2]

Signaling Pathway

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

| Parameter | Value | Species | Cancer Model | Reference |

| Maximum Tolerated Dose (MTD) | Up to 500 mg/kg | Mouse | Not specified | [1] |

| Administration Route | Oral | Mouse | Not specified | [1] |

| Pharmacodynamic Marker | XBP1s levels | Mouse | KMS-11 Multiple Myeloma | [1] |

Experimental Protocols

In Vivo Administration of this compound in a Mouse Xenograft Model of Multiple Myeloma

This protocol describes the oral administration of this compound to mice bearing subcutaneous KMS-11 multiple myeloma xenografts.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Female immunodeficient mice (e.g., NOD/SCID or similar)

-

KMS-11 multiple myeloma cells

-

Matrigel (optional)

-

Sterile PBS

-

25-27 gauge needles and 1 ml syringes

-

Oral gavage needles (flexible, 20-22 gauge)

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture KMS-11 cells according to standard protocols.

-

On the day of implantation, harvest cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 5-10 x 10^7 cells/mL.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health status.

-

-

Drug Formulation and Dosing:

-

Prepare a suspension of this compound in the chosen vehicle. For example, to achieve a dose of 100 mg/kg in a 20g mouse with a dosing volume of 10 mL/kg, the concentration of the formulation would be 10 mg/mL.

-

Ensure the formulation is homogenous by vortexing or sonicating before each administration.

-

Based on preclinical data, this compound is well-tolerated up to 500 mg/kg.[1] A starting dose of 50-100 mg/kg once or twice daily can be considered.

-

-

Oral Administration:

-

Randomize mice into treatment and vehicle control groups.

-

Administer the formulated this compound or vehicle control orally using a gavage needle.

-

The frequency of administration will depend on the pharmacokinetic properties of the compound (e.g., once or twice daily).

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points, tumors can be harvested to assess the levels of spliced XBP1 (XBP1s) as a pharmacodynamic marker of this compound activity.[1] This can be done by qPCR or Western blot.

-

Experimental Workflow:

Caption: A general experimental workflow for in vivo efficacy studies of this compound.

Safety and Toxicology

Preclinical studies have shown that this compound is well-tolerated in mice with multiday oral administration of doses up to 500 mg/kg.[1] However, it is crucial for researchers to conduct their own tolerability studies for their specific mouse strain and experimental conditions. Close monitoring of animal health, including body weight, clinical signs of toxicity, and behavior, is essential throughout the study.

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1α-XBP1 pathway in vivo. The provided protocols and information offer a foundation for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual roles of IRE1α inhibition in reversing mitochondrial ROS-induced CD8+ T-cell senescence and exerting direct antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRE1α-XBP1 signaling pathway, a potential therapeutic target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for G-5758 in a Multiple Myeloma Xenograft Model

For Research Use Only.

Introduction

G-5758 is a potent, selective, and orally available inhibitor of Inositol-requiring enzyme 1α (IRE1α). Multiple myeloma (MM) cells are characterized by a high rate of immunoglobulin production, which leads to chronic endoplasmic reticulum (ER) stress. To survive this stress, MM cells rely on the unfolded protein response (UPR), a key component of which is the IRE1α signaling pathway. Upon ER stress, the endoribonuclease activity of IRE1α splices X-box binding protein 1 (XBP1) mRNA, generating the active transcription factor XBP1s. XBP1s upregulates genes that enhance protein folding and degradation, promoting cell survival. This compound inhibits the endonuclease activity of IRE1α, thereby preventing XBP1 splicing and leading to the accumulation of unresolved ER stress and subsequent apoptosis in multiple myeloma cells.[1][2][3][4]

These application notes provide a detailed protocol for evaluating the efficacy of this compound in a subcutaneous multiple myeloma xenograft model using the KMS-11 human multiple myeloma cell line.

Quantitative Data Summary

The following tables summarize representative quantitative data for IRE1α inhibition in multiple myeloma xenograft models. While specific tumor growth inhibition data for this compound is emerging, the provided data from studies with similar IRE1α inhibitors and IRE1α knockdown experiments offer expected outcomes.

Table 1: In Vivo Efficacy of IRE1α Inhibitors in Multiple Myeloma Xenograft Models

| Compound/Intervention | Cell Line | Mouse Model | Dosage and Administration | Treatment Duration | Observed Effect | Reference |

| This compound | KMS-11 | Not Specified | Up to 500 mg/kg, oral | Multiday | Well tolerated, comparable pharmacodynamic effects to IRE1α knockdown | [1] |

| IRE1α shRNA knockdown | KMS-11 | Not Specified | Doxycycline-inducible | Not Specified | 61% Tumor Growth Inhibition (TGI) | [2] |

| STF-083010 | RPMI 8226 | NSG Mice | 30 mg/kg, intraperitoneal | Once weekly for 2 weeks | Significant inhibition of tumor growth | [5] |

| MKC-3946 | RPMI 8226 | SCID Mice | 100 mg/kg, intraperitoneal | Daily for 21 days | Decreased tumor growth |

Table 2: In Vitro Activity of IRE1α Inhibitors against Multiple Myeloma Cell Lines

| Compound | Cell Lines | Assay | Endpoint | Result | Reference |

| This compound | KMS-11 | Not Specified | XBP1s levels | Comparable reduction to IRE1α knockdown | [1] |

| STF-083010 | Multiple Myeloma Cell Lines | Cytotoxicity Assay | Cell Viability | Dose- and time-dependent cytotoxicity | [5] |

| MKC-3946 | RPMI 8226 | RT-PCR | XBP1 mRNA splicing | Inhibition of tunicamycin-induced splicing |

Signaling Pathway

The diagram below illustrates the IRE1α signaling pathway in multiple myeloma and the mechanism of action of this compound.

Caption: IRE1α signaling pathway in multiple myeloma and this compound inhibition.

Experimental Protocols

Cell Culture

-

Cell Line: KMS-11 (human multiple myeloma)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culture: Passage cells every 2-3 days to maintain logarithmic growth. KMS-11 can grow as both adherent and suspension cells; for xenograft studies, harvest the total population.

Animal Model

-

Species: Immunodeficient mice (e.g., NOD/SCID, NSG, or SCID-beige).

-

Age/Sex: 6-8 week old female mice.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

-

Housing: House mice in a specific pathogen-free (SPF) facility with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Subcutaneous Xenograft Model Establishment

-

Cell Preparation:

-

Harvest KMS-11 cells during the logarithmic growth phase.

-

Wash the cells twice with sterile, serum-free RPMI-1640 medium or phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a final concentration of 1 x 10^8 cells/mL.

-

Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

-

Shave and disinfect the right flank of each mouse.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the prepared flank.

-

Monitor the animals until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Begin monitoring tumor growth 3-5 days after implantation.

-

Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Monitor the body weight of the animals 2-3 times per week as an indicator of overall health.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

This compound Administration

-

Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily.

-

Dosage: Based on preclinical data, a starting dose of 100-200 mg/kg can be evaluated. Doses up to 500 mg/kg have been shown to be well-tolerated.[1]

-

Administration: Administer this compound or vehicle control orally (p.o.) via gavage once daily.

-

Treatment Schedule: Continue treatment for a predefined period, typically 21-28 days, or until the tumor volume in the control group reaches the predetermined endpoint.

Efficacy Evaluation

-

Primary Endpoint: Tumor growth inhibition (TGI). Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

-

Secondary Endpoints:

-

Body weight changes.

-

Overall survival.

-

Pharmacodynamic analysis: At the end of the study, tumors can be excised for analysis of XBP1 splicing by RT-PCR or Western blot to confirm target engagement.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for evaluating this compound in a multiple myeloma xenograft model.

Caption: Experimental workflow for this compound in a xenograft model.

References

- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Dual roles of IRE1α inhibition in reversing mitochondrial ROS-induced CD8+ T-cell senescence and exerting direct antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for G-5758 Stock Solution Preparation

Topic: Preparing G-5758 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a potent and selective inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR).[1][2] Its primary mechanism of action is the inhibition of the endoribonuclease (RNase) activity of IRE1α, which plays a crucial role in the cellular response to endoplasmic reticulum (ER) stress.[3] this compound has demonstrated in vivo efficacy in preclinical models of multiple myeloma.[2] Proper preparation of a stock solution is critical for accurate and reproducible experimental results in cell culture-based assays. This document provides detailed protocols for the solubilization, storage, and use of this compound.

Chemical Properties and Solubility

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₉N₅O₅S | N/A |

| Molecular Weight | 587.64 g/mol | N/A |

| IC₅₀ | 38 nM (XBP1s luciferase reporter assay) | [1] |

| Solubility | 100 mg/mL in DMSO (169.90 mM) | [1] |

| Appearance | Crystalline solid | N/A |

Note: The molecular formula and weight are provided for informational purposes and are typically found on the manufacturer's specification sheet.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.88 mg of this compound.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. To prepare a 10 mM solution from 5.88 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

2. Preparation of Working Solutions

For cell culture experiments, the high-concentration DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium

-

Sterile pipette tips and tubes

Procedure:

-